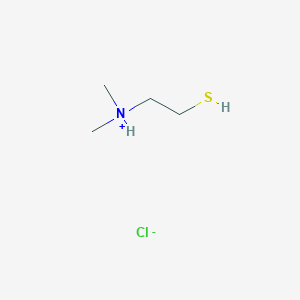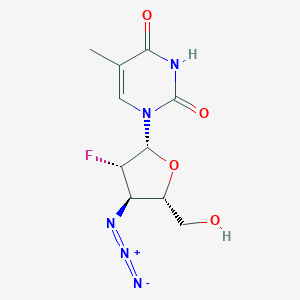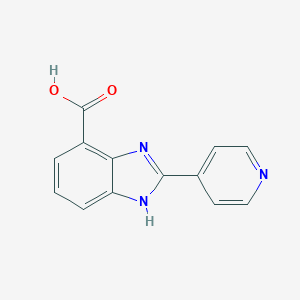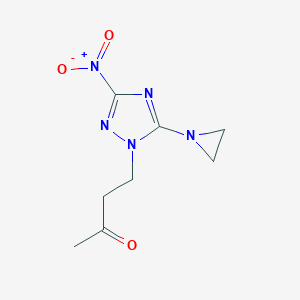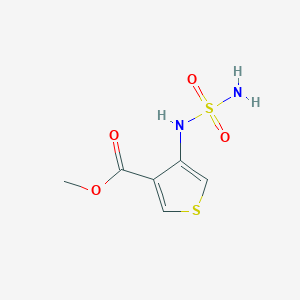![molecular formula C9H11N3OS B050014 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine CAS No. 116966-36-0](/img/structure/B50014.png)
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine, also known as EPTA, is a synthetic compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is not fully understood. However, studies have suggested that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine may prevent cancer cells from dividing and growing.
Biochemical And Physiological Effects
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine can induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Advantages And Limitations For Lab Experiments
One advantage of using 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in lab experiments is its high potency against cancer cells. However, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications. Additionally, the synthesis method for 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine can be complex and may require specialized equipment and expertise.
Future Directions
Future research on 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine could focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies could investigate the potential use of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could explore the potential use of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in other disease areas, such as infectious diseases or autoimmune disorders.
In conclusion, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is a synthetic compound that has shown promise in the field of medicinal chemistry, particularly in the treatment of cancer. While the exact mechanism of action of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is not fully understood, studies have suggested that it may inhibit the activity of the enzyme topoisomerase II, leading to the induction of apoptosis and inhibition of cancer cell growth. Further research on 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine could lead to the development of new and effective cancer treatments.
Synthesis Methods
The synthesis of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine involves the reaction of 2-aminothiazole with 2-bromo-5-chloropyridine in the presence of potassium carbonate. The resulting product is then treated with ethyl iodide to yield 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine. This synthesis method has been reported to have a yield of approximately 70%.
Scientific Research Applications
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. In vitro studies have shown that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
CAS RN |
116966-36-0 |
|---|---|
Product Name |
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
InChI |
InChI=1S/C9H11N3OS/c1-2-13-8-4-3-6-9(12-8)14-5-7(10)11-6/h3-5,11H,2,10H2,1H3 |
InChI Key |
XRVDOMCLZFAQCG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)NC(=CS2)N |
Canonical SMILES |
CCOC1=NC2=C(C=C1)NC(=CS2)N |
synonyms |
1H-Pyrido[2,3-b][1,4]thiazin-2-amine,6-ethoxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



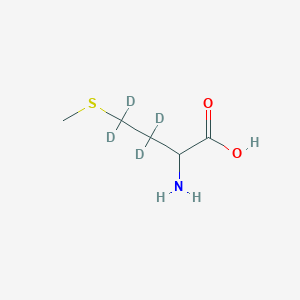
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
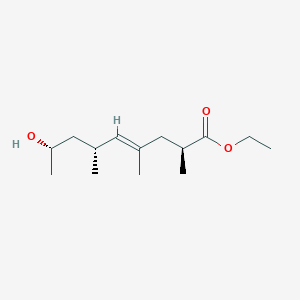
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
